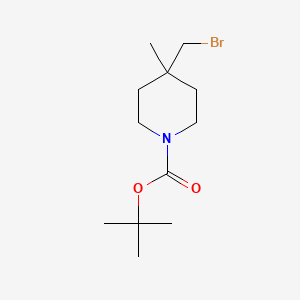

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQJBZGMIYZGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

CAS Number: 1363383-33-8

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in modern medicinal chemistry. Its sterically hindered, yet reactive, bromomethyl group, combined with the synthetically versatile N-Boc protected piperidine scaffold, makes it a valuable intermediate for the synthesis of complex molecules in drug discovery. The 4,4-disubstituted piperidine motif is of particular interest as it can impart desirable pharmacokinetic properties, such as improved metabolic stability and receptor binding affinity, to drug candidates.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, along with essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1363383-33-8 |

| Molecular Formula | C₁₂H₂₂BrNO₂ |

| Molecular Weight | 292.21 g/mol |

| Appearance | Predicted to be a white to off-white solid or oil |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and THF |

Synthesis and Purification

The synthesis of this compound is most logically achieved through a two-step process, starting with the synthesis of the corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, followed by bromination.

Part 1: Synthesis of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

The synthesis of the alcohol precursor can be approached in several ways, with a common method involving the reduction of a corresponding ester.

Experimental Protocol:

-

Esterification: Begin with a suitable starting material such as 4-methylpiperidine-4-carboxylic acid. Protect the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM). The resulting N-Boc protected carboxylic acid is then esterified, for example, using methanol under acidic conditions (e.g., with sulfuric acid) to yield methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylate.

-

Reduction: The purified ester is then reduced to the primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction is carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at reduced temperature (e.g., 0 °C to room temperature).[2]

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Bromination of Tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate

The conversion of the primary alcohol to the corresponding bromide is a standard transformation in organic synthesis. For a sterically hindered primary alcohol, reagents that proceed via an SN2 mechanism are generally preferred.

Experimental Protocol:

-

Reaction Setup: The alcohol precursor is dissolved in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Bromination: A suitable brominating agent is added. Common choices for this transformation include phosphorus tribromide (PBr₃) or an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[3]

-

Using PBr₃: PBr₃ is added dropwise to the cooled solution (typically 0 °C) of the alcohol. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Using CBr₄ and PPh₃: Triphenylphosphine is added to the solution of the alcohol and carbon tetrabromide in a solvent like DCM. The reaction is typically stirred at room temperature.

-

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group, the bromomethyl group, and the tert-butyl group of the Boc protecting group.

-

δ ~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~1.00 ppm (s, 3H): A singlet for the three protons of the methyl group at the 4-position.

-

δ ~3.40 ppm (s, 2H): A singlet for the two protons of the bromomethyl group.

-

δ ~1.5-1.8 ppm (m) and ~3.0-3.6 ppm (m): A series of multiplets corresponding to the methylene protons of the piperidine ring. The protons closer to the nitrogen atom will be shifted further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

δ ~154 ppm: The carbonyl carbon of the Boc group.

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of δ 30-50 ppm. The carbon bearing the methyl and bromomethyl groups (C4) will be a quaternary carbon.

-

C4-CH₃: The methyl carbon at the 4-position.

-

C4-CH₂Br: The bromomethyl carbon.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight of the compound. Using a soft ionization technique like electrospray ionization (ESI), the expected protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[4]

-

[M+H]⁺: m/z 292.09 and 294.09

Fragmentation in MS/MS would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1690 cm⁻¹: A strong absorption band for the C=O stretching of the carbamate in the Boc group.

-

~1160 cm⁻¹: C-N stretching vibration.

-

~650 cm⁻¹: C-Br stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, often used to improve the pharmacological properties of drug candidates.[1] this compound serves as a valuable building block for introducing this moiety into larger molecules.

The bromomethyl group is a versatile handle for a variety of chemical transformations, including:

-

Nucleophilic Substitution: The bromide can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and azides, to introduce diverse functional groups. For example, reaction with a primary amine would lead to a secondary amine, which could be a key pharmacophore or a point for further derivatization.

-

Synthesis of Amines: Following substitution with azide, the resulting azidomethyl group can be reduced to an aminomethyl group, providing a primary amine with a one-carbon extension from the piperidine ring.

-

Carbon-Carbon Bond Formation: The bromomethyl group can participate in reactions to form new carbon-carbon bonds, for instance, through reaction with organometallic reagents or in alkylation reactions of enolates.

The presence of the methyl group at the 4-position can provide steric bulk, which may influence the binding of the final molecule to its biological target and can also block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

Caption: Potential applications of this compound in medicinal chemistry.

Safety and Handling

This compound should be handled with care by trained personnel in a well-ventilated laboratory. As an alkylating agent, it is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Avoid generating dust or aerosols.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique structural features allow for the introduction of the 4,4-disubstituted piperidine motif, which can confer beneficial properties to drug candidates. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a comprehensive overview of its synthesis, expected analytical characteristics, potential applications, and essential safety protocols based on established chemical principles and data from analogous structures. Researchers and scientists in the field of drug development can utilize this information to effectively incorporate this promising intermediate into their synthetic strategies.

References

-

PubChem Compound Summary for CID 72207949, this compound. Available from: [Link]

-

High-Purity N-Methyl-4-Piperidinemethanol: Synthesis, Applications, and Sourcing Guide. Available from: [Link]

-

CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Available from: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Available from: [Link]

- ACS Publications. Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. J. Med. Chem.2005, 48 (1), 131–142.

- ACS Publications. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J. Med. Chem.1982, 25 (7), 775–781.

-

SpectraBase. Piperidine hydrochloride. Available from: [Link]

-

PubChem Compound Summary for CID 11210451, Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Available from: [Link]

-

PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Available from: [Link]

-

NIST WebBook. Piperidine. Available from: [Link]

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available from: [Link]

-

Chemguide. replacing the -oh group in alcohols by a halogen. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available from: [Link]

-

The Pherobase. 4-Methylpiperidine|4me-piperidine|C6H13N. Available from: [Link]

-

Sci-Hub. 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Available from: [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available from: [Link]

-

Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

-

Reddit. I understand the bromination mechanism. How does a primary alcohol affect the reaction? Available from: [Link]

-

PubChem Compound Summary for CID 2764081, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

-

Master Organic Chemistry. Bromination of Alkenes - The Mechanism. Available from: [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

USPTO. Search for patents. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate. This key building block is of significant interest in medicinal chemistry and drug discovery due to its versatile reactivity and incorporation into a variety of complex molecular scaffolds. This document will detail its structural features, physicochemical characteristics, synthesis, and reactivity, as well as its applications in the development of novel therapeutics. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction

This compound, also known by its synonym N-Boc-4-bromomethyl-4-methylpiperidine, is a heterocyclic organic compound that has emerged as a valuable intermediate in synthetic organic chemistry. The presence of a Boc-protected piperidine ring, a quaternary center, and a reactive bromomethyl group makes it a trifunctional scaffold amenable to a wide range of chemical transformations. This unique combination of features allows for the strategic introduction of the 4,4-disubstituted piperidine motif into target molecules, a structural element frequently found in biologically active compounds. The strategic placement of the methyl and bromomethyl groups at the C4 position offers steric hindrance and conformational rigidity, which can be exploited by medicinal chemists to fine-tune the pharmacological profile of drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1363383-33-8 | [1] |

| Molecular Formula | C₁₂H₂₂BrNO₂ | [1] |

| Molecular Weight | 292.217 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| Solubility | No experimental data available | - |

| Purity | Typically ≥97% | [2] |

Spectral Characterization

While specific experimental spectra for this compound were not found in the available literature, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), the methyl group at the C4 position (a singlet), and the bromomethyl protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbons of the tert-butyl group, the carbons of the piperidine ring, the C4 methyl group, and the bromomethyl carbon.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group and bromine.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to this compound can be adapted from procedures for analogous compounds. A common strategy involves the functionalization of a pre-formed piperidine ring. For instance, a synthetic pathway could start from a suitable 4-substituted piperidine derivative, followed by the introduction of the methyl and bromomethyl groups.

A related synthesis for a fluorinated analog, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, has been reported.[3] This suggests a potential route starting from a 4-methylene piperidine derivative, which could undergo a bromo-methylation reaction.

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to the target compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom in the bromomethyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Key Reactions:

-

Nucleophilic Substitution: The bromide is a good leaving group, readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of diverse functional groups at the 4-position of the piperidine ring.

-

Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the secondary amine for further functionalization.

Reaction Scheme with Nucleophiles:

Caption: General scheme of nucleophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of this compound allows for the synthesis of novel analogs with potentially improved pharmacological properties.

The rigid and sterically defined nature of the 4,4-disubstituted piperidine core can influence ligand-receptor interactions, improving binding affinity and selectivity. The ability to introduce a wide variety of substituents via the bromomethyl handle provides a powerful tool for structure-activity relationship (SAR) studies. While specific examples of its direct use in patented drug molecules are not prevalent in the searched literature, its utility as a versatile building block for creating libraries of compounds for high-throughput screening is evident.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Identification:

-

Hazard Statement Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[4]

-

Precautionary Statement Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features and reactivity profile allow for the efficient construction of complex molecules containing the 4,4-disubstituted piperidine moiety. While there is a need for more comprehensive experimental data on its physical properties and spectral characteristics, its potential for application in drug discovery is significant. Researchers and scientists are encouraged to explore the use of this compound in their synthetic endeavors to create novel chemical entities with therapeutic potential.

References

Sources

The Enduring Scaffold: A Technical Guide to Substituted Piperidine Building Blocks in Modern Drug Discovery

Abstract

The piperidine ring, a simple six-membered saturated heterocycle, stands as one of the most significant and ubiquitous building blocks in the landscape of medicinal chemistry.[1][2] Its prevalence in over seventy commercially successful drugs is a testament to its remarkable utility as a "privileged scaffold."[3][4] This technical guide provides an in-depth exploration of substituted piperidine building blocks for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of compounds, this document delves into the causality behind synthetic choices, the critical importance of stereochemistry, and the practical application of these versatile scaffolds in the creation of novel therapeutics. We will traverse the core synthetic strategies, from classical cyclization reactions to modern catalytic asymmetric methods, and examine the conformational intricacies that dictate biological activity. This guide is designed to be a functional resource, equipping the reader with both the foundational knowledge and the field-proven insights necessary to effectively harness the power of the piperidine scaffold in their drug discovery endeavors.

The Piperidine Motif: A Pillar of Medicinal Chemistry

The piperidine nucleus is a cornerstone in the design of a vast array of therapeutic agents.[2][5] Its enduring popularity can be attributed to a confluence of favorable physicochemical and structural properties. The presence of a basic nitrogen atom allows for the formation of salts, enhancing aqueous solubility and providing a key interaction point for biological targets through hydrogen bonding.[6] Furthermore, the piperidine ring's three-dimensional structure provides a rigid framework that can be strategically functionalized to orient substituents in precise spatial arrangements, which is crucial for optimizing interactions with enzyme active sites and receptors.[7]

The piperidine scaffold is a recurring motif in numerous classes of pharmaceuticals, including antipsychotics, analgesics, antihistamines, and anticancer agents.[4][8][9] Its metabolic stability, while influenced by substitution patterns, is generally favorable, contributing to desirable pharmacokinetic profiles in many drug candidates.[3][6]

Strategic Synthesis of the Piperidine Core

The construction of the piperidine ring is a well-established field of organic synthesis, with a diverse arsenal of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Classical Approaches: Ring-Forming Reactions

Historically, the synthesis of piperidines has relied on robust cyclization strategies. These methods, while sometimes lacking in stereocontrol, remain valuable for their simplicity and scalability. Key classical approaches include:

-

Intramolecular Cyclization: A common strategy involves the cyclization of linear precursors containing both the nitrogen atom and the requisite carbon chain. This can be achieved through various reactions, such as the aza-Michael reaction.[2]

-

Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct and widely used method for accessing the corresponding piperidines.[2][10] This approach is particularly useful when the desired substituents are already present on the aromatic precursor. A variety of catalysts, including ruthenium, rhodium, and nickel, have been developed for this transformation, with some offering high levels of diastereoselectivity.[10]

Modern Methodologies: Precision and Asymmetry

Contemporary drug discovery demands precise control over the three-dimensional structure of molecules. Consequently, modern synthetic methods for piperidines are heavily focused on achieving high levels of stereoselectivity.

-

Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure piperidines.[11][12] Catalytic asymmetric approaches, such as the [4+2] annulation of imines with allenes, provide access to a wide range of functionalized piperidines with excellent stereocontrol.[11][12] Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also emerged as a powerful tool for constructing polysubstituted piperidines.[13]

-

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of assembling complex piperidine structures in a single step from three or more starting materials.[14][15] These reactions are prized for their operational simplicity and atom economy, making them attractive for the rapid generation of compound libraries for high-throughput screening.[15]

-

Dearomative Functionalization: A more recent strategy involves the stepwise dearomative functionalization of pyridines, allowing for the controlled introduction of multiple substituents onto the piperidine ring.[16] This approach offers a high degree of flexibility in accessing complex substitution patterns.[16]

Functionalization and Elaboration of the Piperidine Scaffold

Once the piperidine core is assembled, further functionalization is often necessary to fine-tune the molecule's properties. The reactivity of the piperidine ring allows for a variety of transformations at both the nitrogen and carbon atoms.

-

N-Functionalization: The piperidine nitrogen is a versatile handle for introducing a wide range of substituents. N-acylation, N-alkylation, and N-arylation are common transformations that can modulate the basicity, lipophilicity, and biological activity of the molecule.

-

C-H Functionalization: Direct C-H functionalization of the piperidine ring has emerged as a powerful strategy for introducing substituents at specific positions.[17] Rhodium-catalyzed C-H insertion reactions, for example, have been used to synthesize positional analogues of methylphenidate with high regio- and stereoselectivity.[17]

The Role of Substituted Piperidines in Drug Discovery: Case Studies

The impact of the piperidine scaffold on drug discovery is best illustrated through examples of successful therapeutic agents.

| Drug (Brand Name) | Therapeutic Area | Key Piperidine Feature |

| Donepezil (Aricept) | Alzheimer's Disease | The N-benzylpiperidine moiety is crucial for binding to acetylcholinesterase.[2] |

| Fentanyl (Sublimaze) | Analgesia | The 4-anilidopiperidine core is a classic opioid pharmacophore.[18] |

| Ritalin (Methylphenidate) | ADHD | The 2-substituted piperidine structure is essential for its activity as a norepinephrine-dopamine reuptake inhibitor.[17] |

| Niraparib (Zejula) | Oncology | This PARP inhibitor features a 3-substituted piperidine that plays a key role in its mechanism of action.[19] |

| Haloperidol (Haldol) | Antipsychotic | A classic example of a butyrophenone antipsychotic with a 4-substituted piperidine. |

These examples highlight the versatility of the piperidine scaffold and its ability to be tailored for a wide range of biological targets.

Conformational Analysis: The Key to Biological Activity

The three-dimensional conformation of a substituted piperidine is a critical determinant of its biological activity. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain.[20] The orientation of substituents (axial vs. equatorial) can have a profound impact on how the molecule interacts with its biological target.

The introduction of substituents can influence the conformational equilibrium. For instance, bulky groups generally prefer to occupy the equatorial position to avoid 1,3-diaxial interactions.[21] The nature of the substituent on the nitrogen atom can also play a significant role; for example, an N-Boc group can induce an axial preference for an adjacent substituent at the 2-position.[21][22]

Molecular mechanics calculations and spectroscopic techniques, particularly NMR, are essential tools for studying the conformational preferences of substituted piperidines.[23]

Spectroscopic Characterization of Piperidine Derivatives

The unambiguous characterization of substituted piperidines is crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of piperidine derivatives.[24][25] Coupling constants in ¹H NMR can provide valuable information about the relative orientation of protons and, by extension, the conformation of the ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch in secondary piperidines and the C=O stretch in piperidinones.[24][26]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[24][27]

Key Experimental Protocols

General Procedure for the Synthesis of 2,6-Disubstituted Piperidin-4-ones via Mannich Reaction

This protocol describes a classical one-pot, three-component condensation reaction.[24]

-

To a solution of an appropriate ketone (1.0 eq.) and an aromatic aldehyde (2.0 eq.) in ethanol, add ammonium acetate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,6-disubstituted piperidin-4-one.

One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This method provides a route to N-substituted piperidines.[15]

-

In a dry round-bottom flask under an inert atmosphere, dissolve the secondary halogenated amide (1.0 eq.) in anhydrous dichloromethane.

-

Add 2-fluoropyridine (1.2 eq.) to the solution.

-

Cool the mixture to -78 °C.

-

Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise and stir for 30 minutes.

-

Add methanol followed by sodium borohydride (2.0 eq.).

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Bioisosteric Replacements for the Piperidine Ring

While the piperidine ring is highly effective, in some instances, it may be necessary to explore bioisosteric replacements to modulate physicochemical properties, improve metabolic stability, or explore new chemical space.[28] Common bioisosteres for the piperidine ring include:

-

Pyrrolidine: A five-membered saturated heterocycle that offers a different conformational profile.[6]

-

Morpholine: Introduces a polar oxygen atom, which can enhance solubility and reduce the pKa of the nitrogen.[28]

-

Spirocyclic systems: Azaspiro[3.3]heptanes have been identified as promising piperidine bioisosteres that can offer novel vectors for substitution.[28][29]

Future Perspectives and Challenges

The field of piperidine synthesis and application continues to evolve. Future research will likely focus on the development of even more efficient and stereoselective synthetic methods. The exploration of novel bioisosteric replacements and the application of computational methods to predict the conformational behavior and biological activity of substituted piperidines will also be key areas of investigation. A significant challenge remains in the development of general and practical methods for the site-selective functionalization of all positions of the piperidine ring.

Conclusion

The substituted piperidine building block is a testament to the power of a well-chosen scaffold in drug discovery. Its combination of desirable physicochemical properties, synthetic tractability, and conformational versatility has solidified its place in the medicinal chemist's toolbox. A deep understanding of the principles outlined in this guide—from the nuances of stereoselective synthesis to the critical role of conformational analysis—is essential for leveraging the full potential of this enduring and impactful structural motif in the quest for new and improved medicines.

Visualizations

Caption: Key synthetic approaches to substituted piperidines.

Caption: Conformational landscape of a substituted piperidine.

References

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Beller, M., et al. (Recent works on catalytic hydrogenation of pyridines). This is a placeholder for specific citations from the Beller group as indicated in the search results. A specific paper would be cited here.

- Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(44), 14729–14731.

- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.

- O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1967–1970.

- Rovis, T. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 130(47), 15934–15936.

- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.

- Kwon, O. (2003). A Novel Method for the Synthesis of Functionalized Piperidines via the PBu3-catalyzed [4 + 2] Annulation of Imines with Allenes. Organic Letters, 5(4), 451–453.

- TCI Chemicals. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. TCI Chemicals.

- Singh, R., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.

- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones. BenchChem.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- MDPI. (2023).

- Buffa, F., & O'Hagan, D. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 191-233.

- Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

- Jeyaraman, R., & Ravindran, T. (1998). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 110(3), 223-231.

- Rather, M. A., & Khan, I. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 755978.

- BenchChem. (2025).

- BenchChem. (2025). 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. BenchChem.

- Procter, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7953-7960.

- Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting.

- Tiwari, A. K., & Mishra, A. K. (2020). Piperine: A comprehensive review of its pharmacological properties and therapeutic potentials. Phytotherapy Research, 34(12), 3164-3190.

- Kumar, S., & Singh, R. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Bioactive Compounds, 17(4), e040121189316.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

- Ye, J., et al. (2018). Continuous flow synthesis of 2-substituted piperidine derivatives. Organic Letters, 20(15), 4585–4588.

- BenchChem. (2025).

- BenchChem. (2025).

- Husain, A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(8), 776-788.

- El-Sayed, M. A. A., & Al-Salem, H. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.

- Pinder, A. R. (1992). Pyridine and piperidine alkaloids.

- Ghorai, M. K., & Kumar, A. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(17), 4438–4441.

- Davies, H. M. L., & Hansen, T. (2017). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.

- León, T., & Melchiorre, P. (2024).

- Mykhailiuk, P. K., et al. (2023). Novel Class of Piperidine Bioisosteres. ChemRxiv.

- Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.

- Enamine. (n.d.). Piperazine Bioisosteres for Drug Design. Enamine.

- Perumal, S., et al. (2010). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. European Journal of Medicinal Chemistry, 45(1), 278-283.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583–3586.

- Imming, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3334.

- Asiri, A. M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 18635.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajchem-a.com [ajchem-a.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 23. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. enamine.net [enamine.net]

A Comprehensive Spectroscopic Guide to Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: An In-depth Technical Analysis for Researchers

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous structural elucidation to ensure its purity and identity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying scientific principles that govern the experimental observations.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a bifunctional molecule featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl group at the C4 position. The Boc protecting group is instrumental in many synthetic strategies, as it deactivates the piperidine nitrogen towards a range of reaction conditions, allowing for selective modifications at other sites of the molecule. The bromomethyl group, in turn, serves as a versatile handle for introducing the piperidine scaffold into larger, more complex molecules through nucleophilic substitution reactions.

Given its utility, a comprehensive understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and the unambiguous identification of this intermediate. This guide will delve into the predicted and experimentally supported spectral characteristics of this compound, providing a foundational reference for its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals is based on their chemical shift (δ), multiplicity, and integration.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -C(CH₃)₃ (Boc) | ~1.46 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| -CH₃ (at C4) | ~1.05 | Singlet (s) | 3H | The methyl group at the quaternary C4 position is a singlet as it has no adjacent protons to couple with. |

| Piperidine -CH₂- (axial and equatorial at C2, C6) | ~3.6-3.8 and ~2.8-3.0 | Broad Multiplets (m) | 4H | Due to the chair conformation of the piperidine ring and the bulky Boc group, the axial and equatorial protons are diastereotopic and will appear as complex, broad multiplets. The protons closer to the nitrogen will be deshielded. |

| Piperidine -CH₂- (axial and equatorial at C3, C5) | ~1.5-1.7 | Multiplet (m) | 4H | These protons are further from the electron-withdrawing nitrogen and bromine atoms, and thus appear at a more upfield chemical shift. |

| -CH₂Br | ~3.35 | Singlet (s) | 2H | The methylene protons adjacent to the bromine atom are deshielded by the electronegative bromine and appear as a singlet due to the absence of adjacent protons. |

Experimental Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule. The broadness of the piperidine ring proton signals is a characteristic feature of N-Boc protected cyclic amines, arising from restricted rotation around the N-C(O) bond and ring conformational dynamics.

Diagram 1: ¹H NMR Structural Assignments

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -C (CH₃)₃ (Boc) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in the aliphatic region. |

| -C (CH₃)₃ (Boc, quaternary) | ~79.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| C =O (Boc) | ~154.7 | The carbonyl carbon of the carbamate is significantly deshielded and appears in the characteristic range for this functional group. |

| C H₃ (at C4) | ~22.0 | The methyl carbon at the C4 position is in the aliphatic region. |

| C 4 (quaternary) | ~38.0 | The quaternary carbon at the C4 position is deshielded by the attached methyl and bromomethyl groups. |

| Piperidine -C H₂- (C2, C6) | ~44.0 | These carbons are adjacent to the nitrogen atom and are deshielded. |

| Piperidine -C H₂- (C3, C5) | ~35.0 | These carbons are further from the nitrogen and appear at a more upfield chemical shift compared to C2 and C6. |

| -C H₂Br | ~40.0 | The carbon atom attached to the electronegative bromine is deshielded and shifted downfield. |

Self-Validation: The presence of eight distinct signals in the ¹³C NMR spectrum would be consistent with the eight non-equivalent carbon atoms in the proposed structure, thus providing a self-validating system for structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 292.09/294.09 | The protonated molecular ion. The presence of two peaks with a ~1:1 intensity ratio is a characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |

| [M-C₄H₈+H]⁺ | 236.03/238.03 | Loss of isobutylene from the Boc group is a very common fragmentation pathway for N-Boc protected compounds. |

| [M-Boc+H]⁺ | 192.04/194.04 | Loss of the entire Boc group (C₅H₉O₂) results in the deprotected piperidine derivative. |

| [C₄H₉]⁺ | 57.07 | The tert-butyl cation is a very stable fragment and often observed as a base peak in the mass spectra of Boc-protected compounds. |

Experimental Causality: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural information.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of the target compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2975-2850 | C-H (alkane) | Stretching |

| 1690-1670 | C=O (carbamate) | Stretching |

| 1470-1450 | C-H (alkane) | Bending |

| 1250-1200 | C-N | Stretching |

| 1170-1150 | C-O (ester-like) | Stretching |

| 650-600 | C-Br | Stretching |

Authoritative Grounding: The characteristic C=O stretching frequency for carbamates is a strong and reliable indicator of the presence of the Boc protecting group. The exact position of this band can be influenced by the molecular environment.[1] The C-Br stretching vibration is typically found in the fingerprint region of the IR spectrum and can sometimes be difficult to assign definitively without comparison to a reference spectrum.

Experimental Protocol: General Procedure for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide powder and pressing it into a thin disk. Alternatively, a thin film of the compound can be cast on a salt plate from a volatile solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of NMR, MS, and IR data provides a comprehensive and self-validating structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, while mass spectrometry confirms the molecular weight and provides insights into the lability of the Boc protecting group. Infrared spectroscopy offers a rapid and convenient method for verifying the presence of key functional groups.

This in-depth technical guide, by synthesizing predictive data with established spectroscopic principles and methodologies, serves as a valuable resource for scientists working with this important synthetic intermediate. The provided protocols and interpretations are designed to empower researchers to confidently identify and utilize this compound in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.

References

-

Chen, J.-Y. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–426. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug discovery, the mastery of reactive intermediates is paramount. Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key building block in the construction of complex molecular architectures, presents both immense synthetic utility and significant handling challenges. This in-depth technical guide, departing from rigid templates, offers a holistic understanding of this reagent, grounded in scientific principles and practical, field-tested insights. We will delve into the causality behind handling protocols, ensuring that every step is not just a directive, but a scientifically validated measure to ensure safety, reactivity, and reproducibility.

The Chemical Profile: Understanding Reactivity and Hazards

This compound is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive bromomethyl moiety. This structure makes it a valuable precursor for introducing a 4-methyl-4-piperidinemethyl substituent in a controlled manner.

Key Structural Features and Their Implications:

-

N-Boc Protection: The Boc group serves as a robust protecting group for the piperidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions at this position. This allows for selective reactions at the bromomethyl group. The Boc group is stable under a variety of non-acidic conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

-

Bromomethyl Group: This is a primary alkyl bromide, making it a potent alkylating agent. It is susceptible to nucleophilic substitution reactions (SN2), where the bromine atom is displaced by a nucleophile. This reactivity is the cornerstone of its synthetic utility but also the primary source of its handling hazards.

Hazard Identification:

Based on available safety data sheets and the inherent reactivity of its functional groups, this compound is classified with the following hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The primary concern stems from its nature as an alkylating agent, which can react with biological nucleophiles, such as DNA and proteins, leading to potential cytotoxic effects.

Prudent Practices: Engineering Controls and Personal Protective Equipment

Given the hazardous nature of this compound, a multi-layered safety approach is essential. This begins with robust engineering controls and culminates in the correct use of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and reaction setup, must be conducted in a properly functioning chemical fume hood. The sash should be kept as low as possible to maximize containment.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a prudent measure due to the alkylating nature of the compound. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes and aerosols. |

| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when handled in a fume hood. | If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Self-Validating System for PPE Usage:

Before each use, visually inspect gloves for any signs of degradation or puncture. After handling the compound, remove the outer pair of gloves and dispose of them in a designated waste container before touching any other surfaces. Always wash hands thoroughly with soap and water after completing work and removing all PPE.

In the Laboratory: A Step-by-Step Guide to Safe Handling and a Representative Reaction Protocol

The following sections provide detailed procedures for the safe handling and a representative synthetic application of this compound. The causality behind each step is explained to foster a deeper understanding of the safety and chemical principles at play.

General Handling and Storage Protocol

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Rationale: The compound can be sensitive to moisture and heat, which could lead to degradation. Proper storage ensures its stability and prevents accidental reactions.

Weighing and Transfer:

-

Preparation: Before weighing, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment, including a clean weighing vessel, spatula, and solvent for dissolution.

-

Weighing: Tare the weighing vessel on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the vessel using a clean spatula. Avoid generating dust.

-

Dissolution: If the next step involves a solution, add the solvent to the weighing vessel to dissolve the compound before transferring it to the reaction flask. This minimizes the risk of spilling the solid.

-

Rationale: Each step is designed to minimize the potential for exposure. Dissolving the compound in the weighing vessel is a simple yet effective technique to prevent the dispersal of fine particles.

Representative Experimental Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details a representative SN2 reaction, a common application for this type of alkylating agent. The causality for each step is highlighted to demonstrate the self-validating nature of the procedure.

Objective: To synthesize a tert-butyl 4-((aryloxy)methyl)-4-methylpiperidine-1-carboxylate derivative.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-cyanophenol)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Workflow Diagram:

Caption: Workflow for a typical nucleophilic substitution reaction.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add the substituted phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF via syringe to dissolve the solids.

-

In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Potassium carbonate is a mild base that deprotonates the phenol to form the more nucleophilic phenoxide in situ. Using a slight excess of the alkylating agent ensures complete consumption of the potentially more valuable phenol.

-

-

Reaction:

-

Add the solution of the alkylating agent dropwise to the stirring mixture of the phenol and base at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed.

-

Causality: Dropwise addition helps to control any initial exotherm. Heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate. Reaction monitoring is crucial to determine the endpoint, preventing the formation of byproducts from prolonged heating.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Quenching with water dissolves the inorganic salts (potassium carbonate and potassium bromide byproduct). Extraction with an organic solvent separates the desired product from the aqueous phase. The brine wash removes residual water from the organic layer. Drying with a desiccant like magnesium sulfate ensures the complete removal of water before concentration.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Column chromatography separates the desired product from any unreacted starting materials, byproducts, and baseline impurities, yielding the pure compound.

-

Emergency Preparedness: Spill and Exposure Response

A well-defined emergency response plan is critical when working with hazardous reagents.

Spill Response:

The response to a spill should be dictated by its size and location.

| Spill Size | Procedure |

| Minor Spill (in a fume hood) | 1. Alert nearby personnel. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Using a scoop and scraper, carefully collect the absorbed material into a labeled, sealable container for hazardous waste. 4. Decontaminate the area with a suitable solvent (e.g., ethanol) and then with soap and water. |

| Major Spill (outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If the spill is flammable, eliminate all ignition sources. 3. Contact your institution's emergency response team. 4. Do not attempt to clean up a large spill without proper training and equipment. |

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship of Emergency Actions:

Caption: Decision-making workflow for spill response.

Waste Disposal: A Responsible Conclusion to Experimentation

Proper disposal of waste containing this compound and its byproducts is a critical aspect of laboratory safety and environmental responsibility.

-

Solid Waste: Unused reagent and contaminated solid materials (e.g., absorbent from spills, contaminated gloves) should be placed in a clearly labeled, sealed container for halogenated organic waste.

-

Liquid Waste: Reaction mixtures and solvent washes containing the compound should be collected in a designated halogenated organic waste container.

-

Decontamination of Glassware: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container. Subsequently, the glassware can be washed with soap and water. Do not rinse glassware directly into the sink.

-

Rationale: Halogenated organic compounds require specific disposal procedures, often involving high-temperature incineration, to prevent the release of harmful substances into the environment. Segregating waste streams is essential for proper and safe disposal by your institution's environmental health and safety department.

Conclusion: Fostering a Culture of Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a thorough understanding of its hazards and the implementation of rigorous safety protocols. By moving beyond a mere checklist approach and embracing the causality behind each safety measure, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific endeavors. This guide serves as a foundation for building a culture of safety and excellence in the laboratory, where every experimental choice is a well-informed and responsible one.

References

- Sigma-Aldrich.Safety Data Sheet for this compound. (A representative SDS, specific details may vary by supplier).

- MedChemExpress.Safety Data Sheet for this compound. (A representative SDS, specific details may vary by supplier).

-

National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

- Verniest, G., et al. "Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines." Tetrahedron, vol. 65, no. 23, 2009, pp. 4537-4543.

-

University of Toronto, Environmental Health & Safety. Chemical Spill Procedures.[Link] (General guidance on laboratory spill response).

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods?[Link] (Provides context on the disposal of brominated compounds).

A Comprehensive Technical Guide to tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: Synthesis, Characterization, and Applications

Executive Summary: This document provides an in-depth technical overview of tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive bromomethyl group and a Boc-protected piperidine ring, makes it a valuable intermediate for synthesizing complex molecular architectures and novel therapeutic agents. This guide details its chemical properties, presents a validated synthetic methodology with mechanistic insights, outlines standard characterization techniques, and explores its diverse applications in drug discovery. Emphasis is placed on the practical causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively leverage this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound strategically designed for synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in nucleophilic reactions while enhancing solubility in common organic solvents. The primary bromide at the C4 position provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.

Nomenclature and Chemical Identifiers

The compound's identity is established through standardized nomenclature and registry numbers, ensuring unambiguous communication in research and procurement.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1363383-33-8[1][2] |

| Molecular Formula | C₁₂H₂₂BrNO₂[1][2] |

| PubChem CID | 72207949[1] |

Physicochemical Data

The physical and chemical properties of the compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 292.217 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | White to light yellow solid/powder | [3] |

| Boiling Point | 318.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.271 g/cm³ (Predicted) | [4] |

Structural Representation

The molecular structure is the foundation of the compound's reactivity and function. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: Molecular structure of the target compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. The chosen pathway ensures high yields and purity, which are critical for subsequent applications in drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves disconnecting the bromide and the Boc-protecting group. The key precursor is identified as (4-methylpiperidin-4-yl)methanol. This strategy is advantageous as it builds the core piperidine scaffold first and then introduces the necessary functional groups. The Boc protection is installed early to prevent N-alkylation during the bromination step. The conversion of the primary alcohol to a bromide is a standard functional group interconversion, often proceeding via an intermediate with a better leaving group, such as a tosylate or mesylate, followed by Sₙ2 displacement.

Synthetic Workflow Diagram

The overall synthetic process can be visualized as a three-step sequence: Boc protection, activation of the hydroxyl group, and subsequent bromination.

Sources

Methodological & Application

Application Note: Synthesis of Spirocycles Utilizing Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those incorporating a piperidine moiety, are of paramount importance in modern medicinal chemistry. Their inherent three-dimensionality offers significant advantages in drug design, including improved target specificity and enhanced pharmacokinetic properties. This application note provides a detailed guide to the synthesis of spirocycles using tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate , a versatile building block for the construction of complex molecular architectures. We will explore the underlying chemical principles, provide detailed experimental protocols for the synthesis of a representative spiro[piperidine-4,3'-oxindole], and discuss the critical parameters for successful spirocyclization.

Introduction: The Significance of Spiro-Piperidines in Drug Discovery

The quest for novel chemical entities with improved therapeutic profiles has led to an increased focus on molecules with greater three-dimensional complexity. Spirocycles, which feature two rings connected by a single common atom, have emerged as a privileged structural motif in this regard. The incorporation of a spirocyclic piperidine framework can impart conformational rigidity, which is crucial for optimizing ligand-receptor interactions. Furthermore, the spiro-piperidine scaffold is present in numerous FDA-approved drugs and clinical candidates, highlighting its therapeutic relevance.[1]

The synthesis of these complex structures often relies on robust and efficient chemical methodologies. Intramolecular cyclization strategies are particularly powerful for the construction of spirocyclic systems.[2] In this context, building blocks equipped with both a nucleophilic and an electrophilic center, or precursors that can be readily elaborated to contain such functionalities, are highly valuable. This compound is an exemplary building block, featuring a reactive bromomethyl group that can serve as an electrophile in intramolecular alkylation reactions to forge the key spirocyclic linkage.

Synthetic Strategy: Intramolecular Alkylation for Spirocyclization